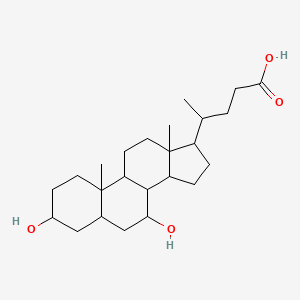

3,7-Dihydroxycholan-24-oic acid

Beschreibung

Eigenschaften

IUPAC Name |

4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDATBOHQWOJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hypochlorite-Mediated Oxidation

A widely cited method involves oxidizing cholic acid methyl ester derivatives using sodium bromate (NaBrO₃) and ceric ammonium nitrate (CAN). In a representative procedure, 0.2 M NaBrO₃ (1.5 equivalents per hydroxyl group) is added to a slurry of cholic acid derivative and CAN (0.05 equivalents) in 20% aqueous acetonitrile at 80°C. The reaction progresses over 20 minutes, yielding 3,7-dihydroxycholan-24-oic acid precursors with 92% efficiency after quenching with Na₂S₂O₃ and recrystallization.

Critical Parameters :

Diethylazodicarboxylate (DEAD)-Assisted Esterification

Triphenylphosphine (PPh₃) and DEAD facilitate selective formylation of cholic acid methyl ester’s 3-hydroxyl group. Reacting cholic acid methyl ester with formic acid in benzene-THF (1:1) at room temperature for 15 minutes, followed by overnight stirring, yields 3-formyloxy-7,12-dihydroxycholan-24-oic acid methyl ester. Although this method’s yield is unspecified, its stereochemical fidelity is notable.

Enzymatic Synthesis via Cytochrome P450 Isoforms

CYP7A1/CYP8B1-Catalyzed Hydroxylation

Chenodeoxycholic acid (CDCA), a structural analog, is biosynthesized from cholesterol via CYP7A1 and CYP8B1. Analogous pathways may apply to 3,7-dihydroxycholan-24-oic acid:

-

CYP7A1 initiates 7α-hydroxylation of cholesterol

-

CYP8B1 mediates 12α-hydroxylation

Advantages :

-

Stereoselectivity : Enzymes ensure 3α,7α-dihydroxy configuration

Limitations :

-

Low Throughput : Multi-step purification required

-

Cost : Recombinant enzyme production is expensive

Chemical Modification of Bile Acid Precursors

Acetylation-Oxidation Sequence

A three-step protocol converts cholic acid to 3,7-dihydroxycholan-24-oic acid:

| Step | Reagents | Conditions | Product |

|---|---|---|---|

| 1 | HCl/MeOH | Reflux, 5h | Cholic acid methyl ester |

| 2 | Ac₂O, Et₃N | CH₂Cl₂, RT, 2h | 3,7-Diacetyl cholate |

| 3 | NaBrO₃, CAN | 80°C, 20min | 12-Oxo intermediate |

Final hydrolysis with NaOH/ethanol (reflux, 2h) yields the target compound.

Hypochlorite-Mediated Side-Chain Oxidation

Bile acids with pre-existing hydroxyl groups undergo selective oxidation using tert-butyl hypochlorite (t-BuOCl). For example, methyl 3,7α-diacetoxy-12-oxo-5β-cholanoate is treated with t-BuOCl in ethyl acetate/MeOH (3:1) to install the 24-carboxyl group.

Catalytic Hydrogenation

Palladium-Catalyzed Reduction

Pd/C (10% w/w) under H₂ (1 atm) reduces keto intermediates to 3,7-diols. A representative procedure details:

-

Substrate : 12-Oxo-chenodeoxycholic acid

-

Catalyst : 10% Pd/C

-

Solvent : Ethanol/H₂O (9:1)

-

Yield : 85–90% after 4h at 50°C

Mechanistic Insight :

Pd adsorbs H₂, facilitating ketone → alcohol conversion via Langmuir-Hinshelwood kinetics.

Comparative Analysis of Methods

| Method | Yield (%) | Stereoselectivity | Scalability |

|---|---|---|---|

| NaBrO₃/CAN Oxidation | 92 | Moderate | Industrial |

| Enzymatic (CYP) | 35–40 | High | Lab-scale |

| Pd/C Hydrogenation | 85–90 | Low | Pilot-scale |

Key Observations :

Analyse Chemischer Reaktionen

Types of Reactions: 3,7-Dihydroxycholan-24-oic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or ozone may be used to introduce additional oxygen atoms into the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.

Substitution: Various nucleophiles and electrophiles can be used to replace specific atoms or groups within the compound.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of 3,7-dihydroxycholan-24-oic acid, which may have different biological activities and applications.

Wissenschaftliche Forschungsanwendungen

Medical Applications

3,7-Dihydroxycholan-24-oic acid has shown promise in several medical applications:

- Liver Diseases : Research indicates that bile acids, including 3,7-dihydroxycholan-24-oic acid, can influence liver function and may be used therapeutically for conditions like cholestasis and liver fibrosis .

- Gallstones : The compound's ability to modulate bile composition suggests its potential use in preventing or treating gallstone formation by altering the solubility of cholesterol in bile.

- Neurodegenerative Diseases : Studies have investigated the role of bile acids in neuroprotection. For instance, tauroursodeoxycholic acid (TUDCA), a derivative related to 3,7-dihydroxycholan-24-oic acid, has been shown to inhibit apoptosis in neurodegenerative models . This opens avenues for exploring 3,7-dihydroxycholan-24-oic acid's neuroprotective properties.

Biochemical Research

The compound is extensively studied for its role in bile acid metabolism:

- Metabolic Pathways : It serves as a substrate for various enzymes involved in bile acid synthesis and modification. Understanding these pathways can help elucidate metabolic disorders related to bile acids .

- Cellular Mechanisms : Research has demonstrated that 3,7-dihydroxycholan-24-oic acid can modulate cellular processes such as apoptosis and inflammation through its interaction with specific receptors in cells .

Analytical Chemistry

In analytical chemistry, 3,7-dihydroxycholan-24-oic acid is utilized as a standard reference compound:

- Chromatography : It is often employed in high-performance liquid chromatography (HPLC) methods for the analysis of bile acids in biological samples. Its unique structural properties allow for effective separation and identification of bile acids in complex mixtures .

Industrial Applications

The compound has potential uses in the pharmaceutical industry:

- Drug Development : Due to its biological activity, 3,7-dihydroxycholan-24-oic acid may serve as a lead compound for developing new drugs targeting metabolic disorders and liver diseases .

Case Study 1: Bile Acid Profiles in Liver Disease

A study profiling bile acids in patients with liver disease found significant alterations in the levels of 3,7-dihydroxycholan-24-oic acid compared to healthy controls. The research highlighted its potential as a biomarker for liver dysfunction and its role in understanding the pathophysiology of liver diseases .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of TUDCA derivatives on neuronal cells under stress conditions. The study demonstrated that derivatives of 3,7-dihydroxycholan-24-oic acid could reduce cell death and inflammation markers, suggesting therapeutic potential for neurodegenerative diseases .

Wirkmechanismus

The mechanism by which 3,7-dihydroxycholan-24-oic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to bile acid receptors in the liver and intestines, influencing bile acid synthesis and secretion. This interaction plays a crucial role in regulating lipid metabolism and maintaining overall metabolic balance.

Vergleich Mit ähnlichen Verbindungen

Chenodeoxycholic Acid (CDCA)

- Structure : (3α,5β,7α)-3,7-Dihydroxycholan-24-oic acid

- Molecular Formula : C₂₄H₄₀O₄ (MW: 392.57 g/mol)

- Key Difference : The hydroxyl group at position 7 is in the α -orientation (vs. β in UDCA) .

- Biological Activity : CDCA is a primary bile acid used to dissolve cholesterol gallstones but causes dose-dependent diarrhea and hepatotoxicity .

- Therapeutic Use : Approved for gallstone dissolution but largely replaced by UDCA due to better tolerability .

(3α,6α)-3,6-Dihydroxycholan-24-oic Acid

3,7-Dihydroxy-12-oxocholan-24-oic Acid

- Structure : Hydroxyl groups at 3α and 7β, with a 12-oxo group.

- Molecular Formula : C₂₄H₃₈O₅ (MW: 406.56 g/mol) .

- Key Difference : Introduction of a 12-keto group increases oxidation state.

- Biological Activity : The 12-oxo group may reduce hydrophilicity and alter receptor binding (e.g., FXR or TGR5) .

(5β)-3,7-Dioxocholan-24-oic Acid

Dehydrocholic Acid

- Structure : (5β)-3,7,12-Trioxocholan-24-oic acid.

- Molecular Formula : C₂₄H₃₄O₅ (MW: 426.53 g/mol) .

- Key Difference : Trioxo groups at positions 3, 7, and 12.

- Biological Activity : Used as a hydrocholeretic agent to increase bile flow but lacks therapeutic relevance in cholestasis .

Physicochemical and Pharmacological Comparison

| Compound | Hydroxyl/Oxo Positions | Molecular Formula | Molecular Weight (g/mol) | Key Therapeutic Use | Solubility Profile |

|---|---|---|---|---|---|

| UDCA | 3α-OH, 7β-OH | C₂₄H₄₀O₄ | 392.57 | Cholestasis, gallstones | High hydrophilicity |

| CDCA | 3α-OH, 7α-OH | C₂₄H₄₀O₄ | 392.57 | Gallstone dissolution | Moderate hydrophilicity |

| 3,6-Dihydroxy analog | 3α-OH, 6α-OH | C₂₄H₄₀O₄ | 392.57 | Under research | Moderate hydrophilicity |

| 3,7-Dihydroxy-12-oxo | 3α-OH, 7β-OH, 12-oxo | C₂₄H₃₈O₅ | 406.56 | Experimental | Reduced solubility |

| 3,7-Diketo | 3-oxo, 7-oxo | C₂₄H₃₆O₄ | 388.55 | Synthetic intermediate | Low solubility |

| Dehydrocholic acid | 3-oxo, 7-oxo, 12-oxo | C₂₄H₃₄O₅ | 426.53 | Hydrocholeretic agent | Very low solubility |

Biologische Aktivität

3,7-Dihydroxycholan-24-oic acid, also known as a bile acid derivative, is a compound of significant interest due to its biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula: C24H40O4

- Molecular Weight: 392.58 g/mol

- IUPAC Name: 3,7-dihydroxycholan-24-oic acid

This compound is characterized by two hydroxyl groups at the 3 and 7 positions, which play a crucial role in its biological functions and interactions with various cellular receptors.

3,7-Dihydroxycholan-24-oic acid exhibits several mechanisms of action that contribute to its biological activity:

- Bile Acid Receptor Interaction: The hydroxyl groups enhance binding affinity to bile acid receptors (e.g., FXR - Farnesoid X receptor), influencing metabolic pathways related to glucose and lipid metabolism.

- Calcium Channel Modulation: Research indicates that this compound can modulate large conductance calcium-activated potassium (BKCa) channels in smooth muscle cells, leading to relaxation effects in vascular tissues .

- Neuroprotective Effects: Studies have shown that bile acids can exert neuroprotective properties, potentially beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Biological Activities

The biological activities of 3,7-Dihydroxycholan-24-oic acid can be summarized as follows:

- Metabolism Regulation: It plays a role in regulating bile acid metabolism and enterohepatic circulation, impacting conditions such as inflammatory bowel disease (IBD) .

- Therapeutic Potential: The compound has been investigated for its potential in treating liver diseases, gallstones, and metabolic disorders. Its ability to influence lipid absorption and cholesterol metabolism makes it a candidate for therapeutic development .

Table 1: Summary of Key Research Findings on 3,7-Dihydroxycholan-24-oic Acid

Notable Research Outcomes

- Smooth Muscle Relaxation: In vitro studies revealed that 3,7-Dihydroxycholan-24-oic acid significantly increased the activity of BKCa channels in rabbit mesenteric artery smooth muscle cells. This suggests a mechanism for peripheral vascular resistance modulation .

- Neuroprotective Properties: A study indicated that bile acids could provide neuroprotection against oxidative stress in neuronal cells, potentially offering therapeutic avenues for conditions like Parkinson's disease .

- Impact on Bile Acid Metabolism: Research profiling bile acids in patients with Alzheimer's disease found altered levels of secondary bile acids, including those derived from 3,7-Dihydroxycholan-24-oic acid, suggesting a link between bile acid metabolism and neurodegenerative processes .

Q & A

Q. What are the implications of 3,7-Dihydroxycholan-24-oic acid in cholesterol metabolism, and how can this be studied in vivo?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.